6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione
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Overview
Description
6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and benzoxazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinazolinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-trifluoromethylchromone: This compound shares similar bromine and trifluoromethyl groups but differs in its core structure.
6,8-Dibromo-3-(4-trifluoromethyl-benzyl)-3H-quinazolin-4-one: Another compound with similar functional groups but a different arrangement of atoms.
Uniqueness
6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to its specific combination of functional groups and the benzoxazine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H6Br2F3NO3 |
---|---|
Molecular Weight |
465.02 g/mol |
IUPAC Name |
6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C15H6Br2F3NO3/c16-7-5-8-12(10(17)6-7)24-14(23)21(13(8)22)11-4-2-1-3-9(11)15(18,19)20/h1-6H |
InChI Key |
JGNQVAMBJVWVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O |
Origin of Product |
United States |
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